

# Addressing poor reproducibility in assays with 1-(4-Phenylbutyl)piperazine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(4-Phenylbutyl)piperazine

Cat. No.: B1363473

[Get Quote](#)

## Technical Support Center: 1-(4-Phenylbutyl)piperazine

### A Guide to Troubleshooting and Ensuring Reproducibility in Your Assays

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for addressing common challenges encountered when working with **1-(4-Phenylbutyl)piperazine** (PPBP). As a potent sigma receptor ligand, PPBP is a valuable tool in neuroscience and pharmacology research.<sup>[1][2]</sup> However, like many small molecules, its physicochemical properties can present challenges, leading to poor reproducibility if not handled correctly. This technical support center provides in-depth, experience-driven guidance to help you diagnose and resolve assay variability, ensuring the integrity and reliability of your data.

## Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about **1-(4-Phenylbutyl)piperazine** to ensure your experiments are built on a solid understanding of the compound.

**Q1:** What is **1-(4-Phenylbutyl)piperazine** (PPBP) and what are its primary applications?

**A1:** **1-(4-Phenylbutyl)piperazine**, CAS Number 97480-93-8, is a chemical compound featuring a piperazine ring linked to a phenylbutyl group.<sup>[3][4][5]</sup> It is primarily known as a potent and specific sigma ( $\sigma$ ) receptor ligand, with agonist activity at the sigma-1 ( $\sigma_1$ ) subtype.<sup>[1][6][7]</sup> Due

to this activity, it is widely used in preclinical research to investigate the role of sigma receptors in various neurological processes. Key research applications include studies on neuroprotection against ischemic brain injury, excitotoxicity, and modulation of neuronal signaling pathways.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Q2: What are the critical physicochemical properties of PPBP I should be aware of?

A2: Understanding the properties of PPBP is the first step to preventing reproducibility issues. Its structure, with both a polar piperazine ring and a nonpolar phenylbutyl chain, gives it an amphiphilic character that significantly influences its solubility.[\[10\]](#)

| Property           | Value / Description                                                                                                                                                               | Implication for Assays                                                                                         |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Molecular Formula  | $C_{14}H_{22}N_2$                                                                                                                                                                 | -                                                                                                              |
| Molecular Weight   | 218.34 g/mol                                                                                                                                                                      | Required for accurate concentration calculations. <a href="#">[3]</a>                                          |
| Appearance         | Typically a solid powder.                                                                                                                                                         | Visual inspection for consistency is important.                                                                |
| Aqueous Solubility | Limited. The lipophilic phenylbutyl chain reduces water solubility compared to the parent piperazine molecule, which is freely soluble. <a href="#">[10]</a> <a href="#">[11]</a> | High risk of precipitation in aqueous buffers if not prepared and handled correctly. May require a co-solvent. |
| Organic Solubility | Soluble in polar aprotic solvents like DMSO. Moderately soluble in ethanol.<br><a href="#">[10]</a>                                                                               | DMSO is the recommended solvent for primary stock solutions.                                                   |
| Stability          | Generally stable as a solid. Stability in solution depends on the solvent and storage conditions. Avoid repeated freeze-thaw cycles. <a href="#">[12]</a> <a href="#">[13]</a>    | Improper storage of stock solutions is a major source of variability.                                          |

Q3: How should I prepare and store a stock solution of PPBP?

A3: Proper preparation and storage of your stock solution are critical for consistent results.[\[12\]](#) [\[14\]](#) For detailed steps, refer to the protocol below. The key principles are:

- Solvent Choice: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[\[13\]](#) Be aware that the solvent itself can affect your assay, so always include a vehicle-only control in your experiments.[\[12\]](#)
- Concentration: Prepare a high-concentration primary stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your assay medium. A final DMSO concentration of <0.5% is recommended to avoid solvent-induced toxicity or artifacts.[\[13\]](#)
- Storage: Aliquot the primary stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[\[13\]](#) This practice prevents degradation from repeated freeze-thaw cycles and reduces the risk of contamination.[\[13\]](#)

Q4: How important is the purity of my PPBP compound, and how can it affect my results?

A4: Compound purity is paramount. An "assay" value on a Certificate of Analysis (CoA) reports the quantity of the active ingredient, while "purity" identifies all other components.[\[15\]](#)[\[16\]](#) A batch can have a high assay value (e.g., >99%) but still contain impurities that can confound your results.[\[16\]](#)

- Inaccurate Potency: Impurities mean the actual concentration of PPBP is lower than calculated, leading to an underestimation of its true potency (a right-shift in your dose-response curve).
- False Positives/Negatives: Impurities may have their own biological activity, potentially activating or inhibiting off-target pathways, leading to false conclusions.[\[17\]](#)[\[18\]](#)
- Irreproducibility: Different batches of the compound may have different impurity profiles, leading to significant variability between experiments conducted at different times.[\[17\]](#)

Always source your compounds from a reputable vendor that provides a detailed CoA with purity confirmed by a method like HPLC or qHNMR.[\[12\]](#)[\[18\]](#)

## Part 2: Troubleshooting Guide for Poor Reproducibility

This guide is structured by the specific problem you may be observing in your experimental data. For each issue, we explore the likely causes rooted in the handling of PPBP and provide actionable solutions.

### Workflow for Troubleshooting Assay Irreproducibility

Before diving into specific issues, this general workflow can help structure your troubleshooting efforts.

[Click to download full resolution via product page](#)

Caption: A systematic workflow for diagnosing sources of irreproducibility.

### Symptom 1: High Variability Between Replicates (Poor Precision)

You run an assay and the data points for the same concentration show a high degree of scatter (e.g., high standard deviation or coefficient of variation).

Q: My replicate wells show very different results. What could be causing this?

A: This often points to a problem with the compound's state in the final assay plate. The most common culprits are precipitation, adsorption, or inconsistent mixing.

- Potential Cause 1: Compound Precipitation. Due to its limited aqueous solubility, PPBP can "crash" out of solution when the DMSO stock is diluted into your aqueous assay buffer.[\[12\]](#) This precipitation may not be uniform across all wells, leading to significant concentration differences.
  - Solution:
    - Visual Inspection: After adding the compound to your assay plate, inspect it under a microscope before adding cells or starting your incubation. Look for crystals or amorphous precipitate.
    - Solubility Test: Perform a simple solubility test. Prepare your highest assay concentration in the final buffer, vortex, let it sit for 30 minutes, and then centrifuge. If a pellet forms, your concentration is too high. See the protocol below for details.
    - Reduce Final Concentration: The most straightforward fix is to work at concentrations below the solubility limit.
    - Use a Surfactant (with caution): In some biochemical (cell-free) assays, a small amount of a non-ionic detergent like Polysorbate 20 (Tween-20) can help maintain solubility. However, this must be validated as it can impact cellular assays.
- Potential Cause 2: Inaccurate Pipetting or Mixing. When preparing serial dilutions or adding the compound to the plate, small errors can be magnified. This is especially true if the compound solution is not homogenous.
  - Solution:

- Vortex Thoroughly: Always vortex your stock solution and each serial dilution step vigorously before taking an aliquot.[12]
- Calibrate Pipettes: Ensure all pipettes are properly calibrated, especially those used for small volumes.
- Proper Mixing in Plate: After adding the compound to the wells, mix thoroughly but gently, for example, by pipetting up and down or using a plate shaker, without disturbing the cell layer. Inconsistent washing can also introduce variability.[19]
- Potential Cause 3: Adsorption to Plastics. Lipophilic compounds can stick to the walls of pipette tips and microplates, reducing the effective concentration delivered to the assay.
  - Solution:
    - Use Low-Binding Plastics: If variability persists, switch to low-protein-binding microplates and pipette tips.
    - Pre-condition Tips: When pipetting, aspirate and dispense the liquid back into the source tube once or twice before transferring to the plate to saturate non-specific binding sites on the tip.

#### Symptom 2: Inconsistent Results Between Experiments (Poor Reproducibility)

Your dose-response curve looks different today than it did last week, with shifts in potency ( $EC_{50}/IC_{50}$ ) or maximal effect.

**Q:** Why do my  $EC_{50}$  values for PPBP keep changing every time I run the experiment?

**A:** This classic reproducibility issue often traces back to the stability of the stock solution or variability in biological reagents.

- Potential Cause 1: Stock Solution Degradation. The most common cause is improper storage. Multiple freeze-thaw cycles of a master stock solution can lead to compound degradation or solvent hydration (if using DMSO), which changes the concentration.[13]
- Solution:

- Aliquot, Aliquot, Aliquot: As described in the FAQs, prepare single-use aliquots of your primary stock solution immediately after preparation.[[13](#)]
- Use Fresh Aliquots: Thaw a new aliquot for each experiment and discard any unused portion. Do not refreeze.
- Protect from Light: While not specifically reported for PPBP, it is good practice to store solutions in amber vials or protect them from light to prevent potential photodegradation. [[20](#)]

• Potential Cause 2: Lot-to-Lot Variability. You may have purchased a new batch of PPBP. As discussed under the purity question, different synthesis batches can have different impurity profiles, affecting biological activity.[[17](#)]

- Solution:
  - Record Lot Numbers: Always record the lot number of the compound used in your lab notebook for every experiment.[[12](#)]
  - Validate New Lots: When you receive a new lot, run a side-by-side comparison with your previous, trusted lot to confirm that it yields a similar dose-response curve before proceeding with critical experiments.

• Potential Cause 3: Variability in Biological System. The issue may not be the compound but the assay itself.

- Solution:
  - Control Cell Passage Number: Use cells within a consistent and narrow passage number range. Cell lines can change their characteristics, including receptor expression levels, over time in culture. The B50 neuroblastoma cell line, for example, can alter its receptor binding affinity during different differentiation paradigms.[[21](#)][[22](#)]
  - Standardize Reagents: Ensure other critical reagents (e.g., serum, media, buffer components) are from the same lot for a series of linked experiments.

- Include a Positive Control: Use a well-characterized standard compound with a known mechanism and potency in your assay system. If the positive control is also variable, it points to a problem with the assay system rather than the PPBP.

## Visualizing the Impact of Compound Precipitation



[Click to download full resolution via product page](#)

Caption: How non-uniform precipitation leads to variable effective concentrations.

## Part 3: Key Experimental Protocols

Following standardized protocols is essential for achieving reproducibility.

### Protocol 1: Preparation of a 10 mM Primary Stock Solution of PPBP in DMSO

This protocol details the steps for creating a reliable, storable stock solution.

- Pre-analysis:
  - Confirm the purity of the solid PPBP from the vendor's Certificate of Analysis.

- Note the molecular weight (MW = 218.34 g/mol).[3]
- Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[13]

• Materials:

- **1-(4-Phenylbutyl)piperazine** solid
- Anhydrous, high-purity DMSO (Dimethyl Sulfoxide)
- Analytical balance
- Amber glass vial or polypropylene tube for the primary stock
- Low-binding polypropylene microcentrifuge tubes for single-use aliquots
- Calibrated pipettes

• Procedure:

1. Weighing: Tare the analytical balance with your primary stock vial. Carefully weigh out a precise amount of PPBP solid (e.g., 5 mg). For smaller quantities that may be difficult to see, ensure the vial is handled carefully to avoid losing powder that may have coated the walls.[13]
2. Calculation: Calculate the volume of DMSO needed to achieve a 10 mM concentration.
  - Formula:  $Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))$
  - Example for 5 mg:  $Volume (L) = 0.005 \text{ g} / (218.34 \text{ g/mol} * 0.010 \text{ mol/L}) = 0.00229 \text{ L} = 2.29 \text{ mL}$
3. Dissolution: Add the calculated volume of DMSO directly to the vial containing the PPBP solid.[13]
4. Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication may assist with dissolution if needed.[20] Visually

inspect the solution against a light source to ensure no solid particles remain.

5. Aliquoting: Immediately dispense the primary stock solution into single-use aliquots (e.g., 10-20  $\mu$ L) in clearly labeled, low-binding microcentrifuge tubes.[13] Label with the compound name, concentration, solvent, and date.[12]
6. Storage: Store the aliquots in a sealed container at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[13] Avoid light exposure.

## Protocol 2: Kinetic Solubility Test in Assay Buffer

This quick test helps you determine the maximum soluble concentration of PPBP in your final experimental conditions.[14]

- Preparation:
  - Prepare your final assay buffer (e.g., DMEM + 10% FBS).
  - Thaw a fresh aliquot of your PPBP DMSO stock solution.
- Procedure:
  1. Prepare a series of dilutions of PPBP in your assay buffer, bracketing your intended highest concentration. For example, if you plan to use 50  $\mu$ M, test 25  $\mu$ M, 50  $\mu$ M, and 100  $\mu$ M. Ensure the final DMSO percentage is constant and matches your experimental plan.
  2. Include a "vehicle control" tube containing only the assay buffer and the same percentage of DMSO.
  3. Vortex each tube vigorously for 30 seconds.
  4. Incubate the tubes at the same temperature as your assay (e.g., 37°C) for 30-60 minutes.
  5. Visual Inspection: Check each tube for visible precipitate. A cloudy or hazy appearance indicates the compound is coming out of solution.
  6. Centrifugation (Optional but Recommended): Centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes. Carefully inspect the bottom of the tube for a pellet. The

presence of a pellet confirms that the compound has precipitated.

7. Conclusion: The highest concentration that remains clear and shows no pellet is your working upper limit for soluble PPBP under these specific assay conditions.

## References

- Small Molecules. (n.d.). Captivate Bio.
- Sigma receptor. (n.d.). In Wikipedia.
- Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. *Experimental Neurology*, 221(1), 166-74.
- Cellosaurus cell line B50 (CVCL\_4112). (n.d.). Cellosaurus.
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). *Methods in Molecular Biology*, 803, 265-71.
- Developing and Validating Assays for Small-Molecule Biomarkers. (n.d.). Pharmaceutical Technology.
- Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed.
- Takahashi, H., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. *Stroke*, 26(9), 1676-82.
- Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. *Experimental Neurology*, 261, 501-9.
- Lab results over 100% purity? An explanation. (2018). SC Labs.
- Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2023). YouTube.
- Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016). LCGC International.
- Optimizing Compound Storage for Long-Term Stability and Safety. (2024). GMP Plastics.
- Multiple types of neurotransmitter binding sites in the rat neuroblastoma B 50 cell line. I. Characterization and binding affinity changes during various differentiation paradigms. (1987). *Brain Research*, 428(2), 201-12.
- Understanding Assay, Purity, and Potency in Analytical Chemistry. (2024). Medikamente QS.

- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative <sup>1</sup>H NMR as a Purity Assay: Miniperspective. *Journal of Medicinal Chemistry*, 57(22), 9220-31.
- Stop Batch Failures: Assay vs Purity in HPLC. (2024). Torontech.
- B35 neuroblastoma cells: an easily transfected, cultured cell model of central nervous system neurons. (2003). *Methods in Cell Biology*, 71, 287-304.
- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). *Journal of Postgraduate Medicine*, 57(1), 54-61.
- Multiple types of neurotransmitter binding sites in the rat neuroblastoma B 50 cell line. II. Response of second messenger systems to physiological stimuli in proliferating and differentiated cells. (1987). *Brain Research*, 428(2), 213-22.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). *Molecules*, 25(9), 2191.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). *Pharmaceutics*, 14(5), 1045.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). ResearchGate.
- Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2021). *Bioconjugate Chemistry*, 32(11), 2443-2454.
- ELISA Troubleshooting: Poor Reproducibility. (n.d.). Sino Biological.
- 3-(2-Methylpropyl)-1-(4-phenylbutyl)piperazine. (n.d.). PubChem.
- Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. (2003). *Anesthesia & Analgesia*, 96(2), 532-8.
- Considerations Related to Small-molecule Screening Collections. (n.d.). The Royal Society of Chemistry.
- UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). *International Journal of Novel Research and Development*.
- Piperazine. (n.d.). PubChem.
- 1-Phenylpiperazine. (n.d.). In Wikipedia.
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2022). *European Journal of Medicinal Chemistry*, 243, 114761.
- Troubleshooting and optimizing lab experiments. (2022). YouTube.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. (2009). Advances in Natural Science.
- Why do I have poor repeatability in my ATP tests and what can I do? (2024). myLuminUltra.
- Assay Troubleshooting. (n.d.). MB.

- Chemical Stability Analysis of Biological Buffer PIPES. (2024). Desheng.
- Rapid synthesis of N,N'-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). (1995). Journal of the Chemical Society, Perkin Transactions 1.
- 1-(4-Phenylbutyl)-piperazine. (n.d.). Oakwood Chemical.
- Synthetic strategies for access to 1,4-disubstituted piperazines and piperidines. (n.d.). ResearchGate.
- Neuroblastoma Cell Lines. (n.d.). Center for Cancer Research.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-(4-PHENYLBUTYL)-PIPERAZINE | 97480-93-8 [chemicalbook.com]
- 5. 1-(4-Phenylbutyl)-piperazine [oakwoodchemical.com]
- 6. Sigma receptor - Wikipedia [en.wikipedia.org]
- 7. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy 1-(4-Phenoxybutyl)piperazine | 92493-11-3 [smolecule.com]
- 11. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. captivatebio.com [captivatebio.com]
- 14. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medikamenteqr.com [medikamenteqr.com]
- 16. torontech.com [torontech.com]
- 17. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 18. Importance of Purity Evaluation and the Potential of Quantitative  $^1\text{H}$  NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sinobiological.com [sinobiological.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Multiple types of neurotransmitter binding sites in the rat neuroblastoma B 50 cell line. I. Characterization and binding affinity changes during various differentiation paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Multiple types of neurotransmitter binding sites in the rat neuroblastoma B 50 cell line. II. Response of second messenger systems to physiological stimuli in proliferating and differentiated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Addressing poor reproducibility in assays with 1-(4-Phenylbutyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1363473#addressing-poor-reproducibility-in-assays-with-1-4-phenylbutyl-piperazine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)